molecular formula C7H13N3S B1274385 4-pentyl-4H-1,2,4-triazole-3-thiol CAS No. 27106-02-1

4-pentyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274385
CAS No.: 27106-02-1
M. Wt: 171.27 g/mol
InChI Key: JMMLVKXMPSIQGW-UHFFFAOYSA-N
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Scientific Research Applications

4-pentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4-pentyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, such as CLK1 and DYRK1A, which are involved in cell signaling pathways . The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can chelate metal ions, affecting metalloenzymes’ activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux . Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its thiol group. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s thiol group allows it to participate in redox reactions, influencing cellular redox balance and oxidative stress responses . Additionally, this compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it affects mitochondrial function and metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method involves the reaction of pentyl hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to yield the triazole-thiol derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-pentyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-pentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pentyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pentyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural modification can enhance its interaction with lipid membranes and improve its efficacy in certain applications compared to its simpler analogs .

Properties

IUPAC Name

4-pentyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLVKXMPSIQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397549
Record name 4-pentyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27106-02-1
Record name 4-pentyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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